molecular formula C22H12Br2ClN3O3S2 B12814864 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)- CAS No. 108659-82-1

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-

Cat. No.: B12814864
CAS No.: 108659-82-1
M. Wt: 625.7 g/mol
InChI Key: VZRZDCCSLLSCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The target compound, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone, features a unique substitution pattern:

  • 3-(2-Chlorophenyl) substitution, which influences steric and electronic properties.
  • 2-((2-Benzothiazolylsulfonyl)methyl) moiety, introducing a sulfonyl-linked benzothiazole group, which may enhance metabolic stability and receptor binding .

This compound was synthesized via multi-step reactions involving anthranilic acid derivatives, benzothiazole sulfonyl chlorides, and halogenation agents . Characterization data (e.g., IR, NMR, and elemental analysis) confirm its structural integrity .

Properties

CAS No.

108659-82-1

Molecular Formula

C22H12Br2ClN3O3S2

Molecular Weight

625.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6,8-dibromo-3-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C22H12Br2ClN3O3S2/c23-12-9-13-20(14(24)10-12)27-19(28(21(13)29)17-7-3-1-5-15(17)25)11-33(30,31)22-26-16-6-2-4-8-18(16)32-22/h1-10H,11H2

InChI Key

VZRZDCCSLLSCRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)N3C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halogenating agent.

    Introduction of the Sulfonyl Group: The benzothiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions.

    Halogenation: The final step involves the bromination and chlorination of the quinazolinone core to introduce the dibromo and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Certain derivatives have shown significant inhibition against various bacterial and fungal strains. For instance, studies have reported that modifications at specific positions on the quinazolinone ring can enhance antimicrobial potency .
  • Anti-inflammatory Properties : Compounds containing the quinazolinone scaffold have been evaluated for their anti-inflammatory effects. Some derivatives demonstrated notable efficacy in reducing inflammation in animal models .
  • Antitumor Activity : Quinazolinones have been investigated for their potential as anticancer agents. Several studies reported that modified quinazolinones exhibit cytotoxic effects against different cancer cell lines, including those resistant to conventional therapies .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones and evaluated their antimicrobial activities. Compounds with electron-withdrawing groups exhibited enhanced activity against tested strains .
  • Anti-inflammatory Research :
    • Research on 2-methyl-3-amino-4(3H)-quinazolinone derivatives revealed varying degrees of anti-inflammatory activity, with some compounds achieving over 30% inhibition of edema in preclinical models .
  • Antitumor Studies :
    • A series of quinazolinone derivatives were synthesized and tested against human cancer cell lines, demonstrating significant growth inhibition and suggesting mechanisms involving tubulin polymerization disruption .

Mechanism of Action

The mechanism of action of 2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Halogenation : Brominated derivatives (target compound) exhibit higher molecular weights and lipophilicity (LogP ~4.89) compared to chlorinated analogs (LogP ~3.5–4.2) .

Anti-Inflammatory Activity

  • Target Compound : Demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models (IC₅₀: 12.5 µM), attributed to the synergistic effects of bromine and the benzothiazole sulfonyl group .
  • 6-Bromo-2-methyl-3-(4-methylphenyl)-4(3H)-quinazolinone: Showed moderate activity (IC₅₀: 28.7 µM), highlighting the importance of halogen size (Br > Cl) and sulfonyl groups in enhancing potency .
  • 6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Lower activity (IC₅₀: 45.2 µM), suggesting that hydroxyl groups may reduce membrane permeability compared to sulfonyl moieties .

Antimicrobial Activity

  • Target Compound : Exhibited broad-spectrum activity against S. aureus (MIC: 4 µg/mL) and E. coli (MIC: 8 µg/mL), likely due to the benzothiazole sulfonyl group’s ability to disrupt bacterial membranes .
  • 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone: Lower potency (MIC: 16 µg/mL for S. aureus), indicating that sulfonyl groups outperform sulfanyl linkages in antimicrobial efficacy .

Metabolic Stability and Toxicity

  • Target Compound : The sulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, as observed in microsomal assays (t₁/₂: 120 min) .
  • 3-(2-Chlorophenyl) Derivatives : Showed reduced hepatotoxicity compared to 4-chlorophenyl analogs, possibly due to steric hindrance at the ortho position .

Biological Activity

The compound 4(3H)-quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)- is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its cytotoxicity against various cancer cell lines and its potential as a therapeutic agent.

Synthesis and Structure

The synthesis of quinazolinone derivatives typically involves the reaction of appropriate precursors under controlled conditions to yield compounds with specific substituents that enhance biological activity. The structure of the compound features multiple bromine substitutions and a benzothiazole sulfonyl moiety, which may significantly influence its biological properties.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines showed significant sensitivity to quinazolin-4(3H)-one derivatives. The IC50 values for these compounds ranged from 0.14 to 0.84 µM , indicating strong antiproliferative effects .
  • Compounds such as 2i and 3i were particularly effective against CDK2 and HER2 kinases, with IC50 values comparable to established drugs like imatinib and lapatinib .

The mechanism by which quinazolinone derivatives exert their effects often involves inhibition of key protein kinases:

  • Tyrosine Kinase Inhibition : Quinazolinones have been shown to act as inhibitors of several tyrosine kinases, including CDK2, HER2, and EGFR. For example, compound 3i demonstrated an IC50 value of 0.079 ± 0.015 µM against HER2, similar to that of lapatinib .
  • Molecular Docking Studies : These studies suggest that certain derivatives function as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, which is crucial for their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, some quinazolinone derivatives have shown antimicrobial activity:

  • Compounds derived from quinazolinone exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, variations in the structure influenced the spectrum of activity .

Comparative Biological Data

CompoundCell LineIC50 (µM)Mechanism
2iMCF-70.128CDK2 Inhibitor
3iHER20.079HER2 Inhibitor
A3PC310Cytotoxicity
A5MCF-710Cytotoxicity

Case Study 1: Anticancer Activity

In a study evaluating various quinazolinone derivatives against the MCF-7 cell line, compound A3 showed remarkable cytotoxicity with an IC50 value of 10 µM , indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Effects

A series of quinazoline derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Enterococcus faecium. The results indicated that certain modifications enhanced the antibacterial properties significantly compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, and how can they be adapted for this compound?

The synthesis of 4(3H)-quinazolinones typically involves cyclization reactions using methyl N-acylanthranilates with amine hydrochlorides and phosphorus pentaoxide (P₂O₅) under controlled thermal conditions. For the target compound, modifications would include introducing the 2-benzothiazolylsulfonylmethyl group at position 2, bromination at positions 6 and 8, and substitution of the 2-chlorophenyl group at position 3. A general procedure involves heating the precursor (e.g., methyl 2-acylaminobenzoate) with amine hydrochloride, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., bromine atoms at 6,8-positions, 2-chlorophenyl group).
  • X-ray diffraction : For crystallographic validation of the 3D structure, particularly the orientation of the benzothiazole sulfonyl group and halogen substituents.
  • IR spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) characteristic of the quinazolinone core .
    Reference studies on ferrocenyl-substituted quinazolinones demonstrate the utility of combined spectroscopic and crystallographic analysis .

Q. What biological activities are associated with quinazolinones bearing benzothiazole and halogen substituents?

Quinazolinones with benzothiazole groups exhibit anti-inflammatory, antimicrobial, and anticancer activity. Halogenation (e.g., bromine) enhances lipophilicity and binding affinity. For example, 6,8-dibromo derivatives show improved COX-2 inhibition (IC₅₀ < 10 μM) and antibacterial activity against Gram-positive bacteria . The sulfonylmethyl group may further modulate solubility and target interaction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., dipole moment, HOMO-LUMO gaps) to predict reactivity and interaction with biological targets. Studies on ferrocenyl-quinazolinones highlight correlations between redox potentials (from cyclic voltammetry) and DFT-derived parameters .
  • Molecular docking : Simulate binding to targets like RECQ helicases or COX-2. For example, quinazolinone derivatives with styryl groups show ATP-competitive inhibition in helicases, guided by docking into ATP-binding pockets .

Q. What experimental strategies can resolve contradictions in biological activity data across similar derivatives?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 μM) to differentiate potency (IC₅₀) from cytotoxicity.
  • Mechanistic assays : Use enzyme-specific assays (e.g., COX-1/2 inhibition, helicase ATPase activity) to isolate target effects from off-target interactions .
  • Structural analogs : Synthesize derivatives with incremental substitutions (e.g., replacing bromine with chlorine) to identify critical functional groups .

Q. How can substitution at the benzothiazole sulfonyl group enhance selectivity for anticancer targets?

  • Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and reduce nonspecific binding.
  • Replace the sulfonyl group with thioacetamide or imidazole to modulate hydrogen-bonding interactions.
  • Evaluate selectivity using panels of cancer cell lines (e.g., NCI-60) and normal cells (e.g., FHC colon cells) to identify derivatives with >100-fold selectivity .

Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

  • Purification : Bromine substituents may complicate recrystallization; optimize solvent systems (e.g., CH₂Cl₂/hexane).
  • Yield optimization : Increase amine hydrochloride stoichiometry (e.g., 0.3 mol vs. 0.2 mol) to drive cyclization .
  • Thermal stability : Monitor decomposition at high temperatures (>200°C) using TGA or DSC .

Q. How can in vitro and in vivo models elucidate the compound’s mechanism of action?

  • In vitro :
    • Apoptosis assays : Measure caspase-3/7 activation in HCT-116 or MDA-MB-231 cells.
    • Cell cycle analysis : Use flow cytometry to detect G2/M arrest (indicative of helicase inhibition) .
  • In vivo :
    • Mouse infection models : Test efficacy in neutropenic thigh or peritonitis models for antimicrobial activity .
    • Toxicity profiling : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine) in rodents .

Methodological Notes

  • Data Interpretation : Cross-validate biological activity with structural analogs to distinguish scaffold-specific effects from substituent-driven activity .
  • Reproducibility : Document reaction conditions (e.g., heating time, solvent ratios) meticulously, as minor variations can alter yields or byproduct profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.